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Methyl 4-cyano-2,6-difluorobenzoate

Cat. No.: B3006740
CAS No.: 1376259-20-9
M. Wt: 197.141
InChI Key: JNWKZRDYQQSUFZ-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Benzoate (B1203000) Esters in Contemporary Chemical Research

Fluorinated benzoate esters represent a significant class of compounds in modern chemical research, primarily due to the unique properties that fluorine atoms impart to organic molecules. The introduction of fluorine can influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netchim.it This has made them particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net

For instance, fluorobenzoic acids (FBAs), the precursors to their corresponding esters, are utilized as chemical tracers in hydrogeological studies and for monitoring enhanced oil recovery. rsc.org The esterification of these acids is a crucial step for their analysis by gas chromatography-mass spectrometry (GC-MS). rsc.org

In the realm of synthetic methodology, certain fluorinated benzoate esters, such as methyl 4-fluorobenzoate, have been identified as effective photosensitizing catalysts. nih.gov These catalysts can facilitate challenging reactions like the direct fluorination of unactivated C(sp³)–H bonds, a process of significant interest for late-stage functionalization in drug discovery. researchgate.netnih.gov The benzoyl group, in general, has been shown to be a versatile photosensitizer for such transformations. researchgate.net

Significance of Cyano and Difluoro Substituents in Aromatic Systems for Synthetic Versatility

The presence of both cyano (-CN) and difluoro (-F) substituents on an aromatic ring, as seen in Methyl 4-cyano-2,6-difluorobenzoate, provides a high degree of synthetic versatility. The cyano group is a powerful electron-withdrawing group and a versatile functional handle. It can be converted into a variety of other functional groups, including amines, carboxylic acids, and amides, making it a valuable precursor in the synthesis of pharmacologically active compounds. wisdomlib.org Recent research has highlighted the potential of cyano-substituted compounds in developing anticancer, antibacterial, and antifungal agents. wisdomlib.org

The two fluorine atoms, positioned ortho to the ester group, also strongly influence the reactivity of the aromatic ring. Their electron-withdrawing nature makes the ring electron-deficient, which can be advantageous for certain types of reactions. Furthermore, the difluoro substitution pattern can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. researchgate.net The combination of these substituents can therefore be strategically employed to fine-tune the properties of a target molecule. The introduction of a difluoromethyl group (CF2H) or a halodifluoromethyl group (CF2X) into organic molecules has been shown to enhance their biological activities. chim.it

Overview of the Research Landscape Pertaining to this compound and its Analogues

The research landscape for this compound and its analogs is primarily centered on their use as intermediates in the synthesis of more complex and often biologically active molecules. For example, analogs such as Methyl 4-Chloro-2,6-difluorobenzoate have been used in the synthesis of dihydroquinazolinone analogs investigated as potential antimalarial agents. acs.org

The synthesis of this compound itself can be achieved from the corresponding 4-cyano-2,6-difluorobenzoic acid. bldpharm.com This acid, in turn, serves as a key building block. The strategic placement of the cyano and difluoro groups allows for selective chemical modifications, making these compounds valuable in the construction of diverse molecular architectures. For instance, the dual incorporation of trifluoromethyl and cyano groups into pyrazole (B372694) structures has been shown to lead to compounds with enhanced inhibitory activity towards cyclooxygenase-2 (COX-2), highlighting the potential for developing new anti-inflammatory agents. chinesechemsoc.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1376259-20-9 biosynth.combldpharm.combldpharm.comallfluoro.comchemicalbook.com
Molecular FormulaC9H5F2NO2 scisupplies.eu
Molecular Weight197.14 g/mol bldpharm.com

Table 2: Related Compounds and their Applications

Compound NameApplication/Significance
Methyl 4-fluorobenzoatePhotosensitizing catalyst for C(sp3)–H fluorinations. nih.gov
4-Cyano-2,6-difluorobenzoic acidPrecursor for the synthesis of this compound. bldpharm.com
Methyl 4-Chloro-2,6-difluorobenzoateIntermediate in the synthesis of potential antimalarial compounds. acs.org
4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 2,6-difluorobenzoate (B1233279)An analog showcasing the complexity achievable from difluorobenzoate structures. chemscene.com
Methyl 2-bromo-4,6-difluorobenzoateA related halogenated difluorobenzoate ester. chemscene.com
Methyl 4-cyanobutanoateAn aliphatic cyano ester for comparison of functional group effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2NO2 B3006740 Methyl 4-cyano-2,6-difluorobenzoate CAS No. 1376259-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyano-2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWKZRDYQQSUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Cyano 2,6 Difluorobenzoate

Established Synthetic Routes to Methyl 4-cyano-2,6-difluorobenzoate

Traditional synthetic approaches provide a foundational framework for constructing the target molecule. These methods typically involve the sequential formation of the key functional groups: the carboxylate, the nitrile, and the fluorine substituents.

Esterification Approaches for Carboxylate Formation

The final step in many synthetic sequences to produce this compound is the esterification of its corresponding carboxylic acid precursor, 4-cyano-2,6-difluorobenzoic acid. bldpharm.comuni.lu This transformation is a fundamental reaction in organic chemistry.

One of the most common methods is Fischer-Speier esterification . This approach involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the methyl ester.

Alternatively, the carboxylate can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. google.com The resulting 4-cyano-2,6-difluorobenzoyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the final ester product. This two-step process is often faster and avoids the equilibrium limitations of Fischer esterification.

A third method involves the use of alkylating agents. The sodium or potassium salt of 4-cyano-2,6-difluorobenzoic acid can be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in an appropriate solvent to form the methyl ester.

Method Reagents General Conditions
Fischer-Speier Esterification4-cyano-2,6-difluorobenzoic acid, Methanol, Acid Catalyst (e.g., H₂SO₄)Heating under reflux
Acyl Chloride Formation4-cyano-2,6-difluorobenzoic acid, Thionyl Chloride (SOCl₂) or Oxalyl ChlorideReaction with methanol and a base (e.g., Pyridine)
Alkylation4-cyano-2,6-difluorobenzoate salt, Methylating Agent (e.g., CH₃I)Reaction in a suitable solvent

Nitrile Group Introduction Strategies

The introduction of the cyano group is a critical step in the synthesis. Several classic and reliable methods can be employed to install a nitrile onto an aromatic ring.

The Sandmeyer reaction is a well-established method that begins with the corresponding aniline (B41778) derivative, methyl 4-amino-2,6-difluorobenzoate. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent treatment of this diazonium salt with a copper(I) cyanide salt introduces the cyano group onto the ring.

Another prevalent strategy is the cyanation of an aryl halide . Starting with a precursor such as Methyl 4-bromo-2,6-difluorobenzoate, the bromine atom can be displaced by a cyanide nucleophile. This reaction is often catalyzed by palladium or copper complexes, with a cyanide source like zinc cyanide or potassium cyanide.

Furthermore, a nitrile can be formed through the dehydration of a primary amide . If the synthesis proceeds through methyl 4-carbamoyl-2,6-difluorobenzoate, this amide can be dehydrated using various reagents, such as phosphorus pentoxide, thionyl chloride, or triethoxysilane, to yield the desired nitrile. rsc.org

Strategy Starting Material Key Reagents Product
Sandmeyer ReactionMethyl 4-amino-2,6-difluorobenzoate1. NaNO₂, HCl2. CuCNThis compound
Halide-Nitrile ExchangeMethyl 4-bromo-2,6-difluorobenzoateMetal Cyanide (e.g., Zn(CN)₂), Pd or Cu CatalystThis compound
Amide DehydrationMethyl 4-carbamoyl-2,6-difluorobenzoateDehydrating agent (e.g., (EtO)₃SiH) This compound

Halogenation and Fluorination Methodologies

The incorporation of fluorine atoms into an aromatic system is a specialized area of synthesis. rsc.org For a 2,6-difluoro substitution pattern, methods often rely on either building the molecule with the fluorine atoms already in place or introducing them at a strategic point.

A powerful method for introducing fluorine is through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a common industrial route to the related compound 2,6-difluorobenzonitrile (B137791) involves the reaction of 2,6-dichlorobenzonitrile (B3417380) with an anhydrous metal fluoride (B91410), such as potassium fluoride (KF), at high temperatures. google.com This "halex" (halogen exchange) process is often facilitated by a phase transfer catalyst and can be performed without a solvent. google.com This same logic can be applied to precursors of the target molecule.

Electrophilic fluorination offers a different approach, where a fluorine cation equivalent is used to directly fluorinate the aromatic ring. Reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are common electrophilic fluorinating agents. numberanalytics.comnumberanalytics.com However, achieving the specific 2,6-difluoro pattern on a pre-substituted ring can be challenging due to regioselectivity issues.

The classic Balz-Schiemann reaction is another potential route. numberanalytics.com This involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. For the target molecule, this would require a precursor with amino groups at the 2 and 6 positions, which would be diazotized and subsequently converted to fluoro groups.

Advanced Synthetic Approaches and Innovations

Modern synthetic organic chemistry has provided more sophisticated tools for constructing complex molecules like this compound. These methods often offer higher efficiency, milder conditions, and greater functional group tolerance.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds.

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org While not a direct route to the final nitrile, it can be a key step in building the carbon skeleton. For example, a precursor like Methyl 4-bromo-2,6-difluorobenzoate could be coupled with a protected acetylene, followed by transformation of the alkyne into the nitrile group. This reaction can often be performed under mild, room-temperature conditions. wikipedia.orgnih.gov

Decarboxylative cross-coupling has emerged as a powerful method that uses readily available carboxylic acids as coupling partners, releasing CO₂ as a byproduct. wikipedia.org This strategy avoids the need to pre-form organometallic reagents. researchgate.net A potential pathway could involve the coupling of a difluorobenzoic acid derivative with a suitable coupling partner, catalyzed by a palladium or copper system. wikipedia.orgd-nb.info This method is advantageous due to the use of inexpensive and stable carboxylic acids. wikipedia.orgresearchgate.net More advanced protocols have even developed decarbonylative Sonogashira couplings, which use carboxylic acid derivatives as electrophiles. rsc.org

Reaction Type Catalyst System Coupling Partners Key Feature
Sonogashira CouplingPalladium catalyst, Copper(I) co-catalyst wikipedia.orgmdpi.comAryl halide + Terminal alkyneForms C(sp²)-C(sp) bonds under mild conditions. wikipedia.org
Decarboxylative CouplingPalladium and/or Copper salts wikipedia.orgd-nb.infoCarboxylic acid + Organic halideUses stable and inexpensive carboxylic acids as substrates. wikipedia.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a cornerstone for synthesizing highly functionalized aromatic compounds, particularly those bearing fluorine atoms. numberanalytics.comwikipedia.org The reaction proceeds via a two-step addition-elimination sequence. A nucleophile attacks the aromatic ring at a carbon bearing a good leaving group, forming a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The leaving group is then expelled, restoring the ring's aromaticity.

This pathway is highly effective for the synthesis of this compound because the presence of electron-withdrawing groups (like the cyano and ester functions) activates the ring towards nucleophilic attack. wikipedia.org A robust synthetic route involves starting with a dichlorinated analog, such as Methyl 4-cyano-2,6-dichlorobenzoate. The two chlorine atoms can be substituted by fluoride ions in a double SNAr reaction.

Directed Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated species. nih.gov This intermediate then reacts with an electrophile to yield a 1,2-disubstituted product. nih.gov The aryl O-carbamate group, in particular, is recognized as one of the most effective DMGs in DoM chemistry. nih.gov

In the context of synthesizing precursors to this compound, directed metalation and lithiation strategies offer a precise method for introducing substituents onto the benzene (B151609) ring. For instance, the lithiation of functionalized arenes can be achieved using hindered metal amide bases like lithium diisopropylamide (LDA) or 2,2,6,6-tetramethylpiperidide (TMP) bases. researchgate.net The choice of the metalating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

The general process for a DoM reaction begins with the coordination of a strong base, such as an alkyl lithium or a lithium amide, to the heteroatom of the DMG on the substrate at low temperatures (e.g., -78 °C). nih.gov This is followed by deprotonation at the ortho position, leading to the formation of the key ortho-lithiated intermediate. nih.gov Subsequent quenching with a suitable electrophile introduces the desired functionality. nih.gov

Mechanistic Aspects of Synthetic Transformations Leading to this compound

The synthesis of this compound involves intricate mechanistic pathways that dictate the reaction's regioselectivity, chemoselectivity, yield, and purity. A thorough understanding of these aspects is essential for optimizing the synthetic route.

Elucidation of Reaction Mechanisms and Intermediates

The formation of polysubstituted benzene rings often involves complex reaction sequences. In syntheses related to fluorinated benzoates, palladium-catalyzed cross-coupling reactions are common. For example, the decarboxylative coupling of potassium polyfluorobenzoates with aryl halides proceeds through a Pd(0)/Pd(II) catalytic cycle. acs.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by decarboxylation promoted by a Pd(II) intermediate. acs.org

In directed metalation reactions, the formation of a complex between the organolithium reagent and the directing group is a key initial step. nih.gov This complexation facilitates the deprotonation at the ortho position, leading to a thermodynamically or kinetically favored lithiated intermediate. The stability and reactivity of this intermediate are influenced by factors such as the nature of the DMG, the solvent, and the temperature.

Regioselectivity and Chemoselectivity in Synthetic Sequences

Regioselectivity in DoM reactions is primarily governed by the directing ability of the DMG. nih.gov The ortho-directing ability of various functional groups allows for precise control over the position of metalation. In cases where multiple ortho positions are available, the regioselectivity can be influenced by steric hindrance and electronic effects. For instance, bulky substituents adjacent to a potential metalation site can hinder the approach of the base, leading to metalation at a less sterically crowded position. researchgate.net

Chemoselectivity is also a critical consideration, especially when the substrate contains multiple reactive functional groups. The choice of the metalating agent and reaction conditions can be tailored to selectively deprotonate one site over another. For example, the use of hindered bases like TMPLi can enhance selectivity for C-H activation over competing reactions with other functional groups. uni-muenchen.de

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the stability of the lithiated species. In Pd-catalyzed decarboxylative couplings, solvents like diglyme (B29089) have been found to be effective. acs.org

Temperature: Metalation reactions are typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagents and prevent side reactions. nih.gov

Ligand: In palladium-catalyzed reactions, the nature of the ligand can influence the rate-limiting step and suppress side reactions. For instance, less electron-rich ligands can be more effective for certain substrates. acs.org

Catalyst Loading: The amount of catalyst used can affect the reaction efficiency. Higher catalyst loadings may be necessary for less reactive substrates. acs.org

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product formation and minimizing the formation of byproducts.

Table 1: Influence of Ligands in Pd-Catalyzed Decarboxylative Couplings

Ligand Substrate Yield (%) Notes Reference
PCy3 4-methoxyphenyl bromide Lower Side reactions observed acs.org
P(o-Tol)3 4-methoxyphenyl bromide Higher No side reactions acs.org
P(o-Tol)3 o-tolylbromide More effective - acs.org
PCy3 o-tolylbromide Less effective - acs.org

Table 2: Effect of Solvents on Pd-Catalyzed Decarboxylative Coupling

Solvent Yield (%) Reference
Various common solvents Low acs.org
Diglyme 88 acs.org

Chemical Reactivity and Transformations of Methyl 4 Cyano 2,6 Difluorobenzoate

Reactivity of the Ester Moiety

The ester group in Methyl 4-cyano-2,6-difluorobenzoate is susceptible to nucleophilic attack at the carbonyl carbon, leading to several important transformations.

Hydrolysis and Transesterification Reactions

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be effectively achieved under basic conditions. For instance, treatment with a base such as lithium hydroxide (B78521) (LiOH) in a mixture of methanol (B129727) and water can facilitate this conversion. googleapis.com Similarly, heating in an aqueous solution of sodium hydroxide is a viable method for the hydrolysis of structurally related esters. nih.gov

Transesterification, the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol, is another potential reaction. While specific examples for this compound are not extensively documented, the principles of acid or base-catalyzed transesterification are applicable. This reaction would typically involve heating the ester in an excess of the desired alcohol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or base (e.g., sodium alkoxide).

Reaction Reagents and Conditions Product Reference
HydrolysisLiOH, Methanol/Water4-Cyano-2,6-difluorobenzoic acid googleapis.com
HydrolysisNaOH (aq), Heat4-Cyano-2,6-difluorobenzoic acid nih.gov

Reduction to Alcohols and Aldehydes

The ester functionality can be reduced to a primary alcohol. A common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). google.com This reduction converts the methyl ester to (4-cyano-2,6-difluorophenyl)methanol.

The partial reduction of the ester to an aldehyde, 4-cyano-2,6-difluorobenzaldehyde, is a more delicate transformation. It can be achieved using specific reducing agents under controlled conditions, typically at low temperatures. DIBAL-H, when used in a stoichiometric amount at low temperatures (e.g., -78 °C), is known to selectively reduce esters to aldehydes.

Reaction Reagent Product Reference
Reduction to AlcoholDiisobutylaluminium hydride (DIBAL-H)(4-cyano-2,6-difluorophenyl)methanol google.com
Reduction to AldehydeDiisobutylaluminium hydride (DIBAL-H) (controlled)4-cyano-2,6-difluorobenzaldehydeGeneral Knowledge

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) on the aromatic ring offers a different set of reactive possibilities, from reduction to cycloaddition reactions.

Reduction Reactions to Amines

The reduction of the nitrile group provides a route to primary amines. This can be accomplished using various reducing agents. Catalytic hydrogenation, often with a palladium or nickel catalyst, is a common method. Chemical reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes are also effective for converting nitriles to primary amines, yielding 4-(aminomethyl)-2,6-difluorobenzoate derivatives.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This reaction typically requires heating. For instance, refluxing with a strong acid like hydrochloric acid or a strong base like sodium hydroxide would convert the nitrile to a carboxylic acid group. libretexts.org This would result in the formation of a dicarboxylic acid derivative, 4-carboxy-2,6-difluorobenzoic acid methyl ester, assuming the ester group remains intact under the reaction conditions. The relative rates of hydrolysis of the nitrile and ester groups would depend on the specific conditions employed.

Reaction Reagents and Conditions Product Reference
HydrolysisH3O+ or OH-, Heat4-carboxy-2,6-difluorobenzoic acid methyl ester libretexts.org

[3+2] Cycloaddition Reactions and Heterocycle Formation

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A significant example is the reaction with azides to form tetrazoles, which are five-membered heterocyclic rings. This reaction, often catalyzed by a Lewis acid or an organocatalyst, involves the cycloaddition of an azide (B81097) (e.g., sodium azide) to the carbon-nitrogen triple bond of the nitrile. organic-chemistry.orgnih.govbeilstein-journals.orgnih.gov The presence of the electron-withdrawing fluorine atoms on the benzene (B151609) ring can enhance the electrophilicity of the nitrile carbon, potentially facilitating this cycloaddition. This transformation would yield a derivative of methyl 2,6-difluoro-4-(1H-tetrazol-5-yl)benzoate.

Reaction Reagent Product Class Reference
[3+2] CycloadditionSodium Azide (NaN3)Tetrazole organic-chemistry.orgnih.gov

Reactivity at the Fluorinated Aromatic Ring

The electronic nature of the substituents on the aromatic ring is the primary determinant of its reactivity. The fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect (-I). Similarly, the cyano (-CN) and methyl ester (-COOCH₃) groups are potent electron-withdrawing groups through both inductive and resonance effects (-I, -M). This cumulative electron deficiency renders the aromatic ring highly susceptible to certain reaction types while being resistant to others.

The pronounced electron-deficient character of the benzene ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr). The two fluorine atoms are effective leaving groups, and their departure is facilitated by the ability of the cyano and ester groups to stabilize the negative charge in the intermediate Meisenheimer complex. The substitution typically occurs at the C-2 and C-6 positions, which are activated by both the para-cyano group and the ortho-ester group.

Reactions with various nucleophiles have been demonstrated on analogous systems. For instance, the reaction of similar 2,4-difluorobenzoates with heteroatom nucleophiles like pyrazole (B372694) proceeds efficiently in the presence of a base such as potassium carbonate. epo.org Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the fluoride (B91410) ions to form ether linkages.

Selective mono-substitution can be achieved under controlled conditions. For example, the electrochemical reduction of methyl 2,6-difluorobenzoate (B1233279) in the presence of SmCl₃ has been shown to result in selective monodefluorination, indicating that one fluorine atom is more reactive or that the introduction of a new group deactivates the ring towards a second substitution. rsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Difluorobenzoate Scaffolds
SubstrateNucleophileReagents & ConditionsProductReference
Methyl 2,4-difluorobenzoatePyrazoleK₂CO₃, DMSO, 60°C, 16hMethyl 2-(1H-pyrazol-1-yl)-4-fluorobenzoate epo.org
3,4-DifluorobenzonitrileMorpholineDiazabicycloundecene (DBU), Flow reactor3-Fluoro-4-morpholinobenzonitrile acs.org
Methyl 2,6-difluorobenzoateH⁻ (from electrochemical reduction)e⁻, SmCl₃ (10 mol%)Methyl 2-fluorobenzoate rsc.org

In stark contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The combined electron-withdrawing power of two fluorine atoms, a cyano group, and a methyl ester group significantly reduces the electron density of the ring, making it a very poor nucleophile for attacking common electrophiles. scielo.br

While challenging, EAS reactions can be forced under harsh conditions. For instance, the nitration of a structurally similar compound, 4-chloro-3,5-difluorobenzonitrile, was achieved using a mixture of concentrated nitric and sulfuric acids at elevated temperatures (102 °C). researchgate.net Should an electrophilic substitution reaction occur on this compound, the electrophile would be directed to the only available position, C-3. This position is meta to the strongly meta-directing cyano and ester groups. Although halogens are typically ortho, para-directors, the overwhelming deactivating and directing influence of the -CN and -COOCH₃ groups would likely dominate the regiochemical outcome.

The direct formation of stable organometallic reagents, such as Grignard or organolithium species, from this compound is generally not feasible. sigmaaldrich.comyoutube.com The highly reactive organometallic center would readily attack the electrophilic ester or cyano groups present in the same molecule, leading to self-destruction or polymerization.

However, organometallic chemistry is crucial for the derivatization of this scaffold, typically by using a halogenated precursor. For example, the bromo-analogue, Methyl 4-bromo-2,6-difluorobenzoate, serves as a versatile precursor in transition-metal-catalyzed cross-coupling reactions. A notable example is the Sonogashira coupling, where the bromo-derivative is reacted with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to form new carbon-carbon bonds. googleapis.com This strategy allows for the introduction of diverse alkynyl fragments at the C-4 position.

Another relevant transformation is the decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl halides, which proceeds via an in-situ generated organopalladium intermediate. acs.org This highlights a pathway where the carboxylate group itself, derived from the hydrolysis of the ester, can be replaced via an organometallic cycle.

Functional Group Interconversions and Derivatization Strategies

The cyano and methyl ester groups on this compound offer multiple avenues for further chemical modification, enabling the synthesis of a wide array of derivatives.

The cyano group can be transformed into other functionalities. For example, catalytic hydrogenation can reduce the nitrile to a primary amine (aminomethyl group). In a patent describing the synthesis of a related compound, tert-butyl 4-cyano-2,6-difluorobenzoate was reduced to tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate using palladium on charcoal as a catalyst under a hydrogen atmosphere. googleapis.com The cyano group can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or partially hydrolyzed to a primary amide.

The methyl ester group is also amenable to various transformations. Saponification using a base like sodium hydroxide leads to the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid. rsc.org This transformation is often a key step in the synthesis of active pharmaceutical ingredients. Furthermore, the ester can be converted to amides via aminolysis with primary or secondary amines.

Table 2: Examples of Functional Group Interconversions on this compound and Analogues
SubstrateFunctional Group TargetedReagents & ConditionsProduct Functional GroupReference
tert-Butyl 4-cyano-2,6-difluoro-benzoateCyano (-CN)H₂, 10% Pd/C, 2N HCl in EthanolAminomethyl (-CH₂NH₂) googleapis.com
4-Chloro-3,5-difluorobenzonitrileCyano (-CN)Conc. H₂SO₄/HNO₃, then NaNO₂/H₂O, 102°CCarboxylic acid (-COOH) (one-pot hydrolysis/nitration) researchgate.net
Various fluorinated methyl estersMethyl Ester (-COOCH₃)NaOH, H₂O, Dioxane (Mechanochemical hydrolysis)Carboxylic acid (-COOH) rsc.org

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Cyano 2,6 Difluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For Methyl 4-cyano-2,6-difluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of this compound is expected to show two main signals. A singlet for the methyl (-OCH₃) protons and a multiplet for the two equivalent aromatic protons (H-3 and H-5). Based on data from the closely related compound, Methyl 2-bromo-4,6-difluorobenzoate, the aromatic protons are anticipated to appear as a doublet of doublets due to coupling with the two fluorine atoms. chemicalbook.com The methyl protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted Chemical Shift (ppm) Multiplicity Notes
H-3, H-57.20 - 7.80ddCoupling to two fluorine atoms
-OCH₃3.80 - 4.00s
C=O160 - 170s
C-2, C-6155 - 165d¹JCF coupling
C-4115 - 125t³JCF coupling
C-1110 - 120t³JCF coupling
C-3, C-5110 - 120d²JCF coupling
-CN115 - 120s
-OCH₃52 - 55s

Note: These are predicted values based on analogous compounds and general NMR principles. Experimental verification is required.

¹⁹F NMR is highly sensitive to the electronic environment of fluorine atoms. In this compound, the two fluorine atoms at positions 2 and 6 are chemically equivalent and are expected to produce a single signal. The chemical shift of this signal will be influenced by the electron-withdrawing cyano and ester groups. The signal will likely appear as a multiplet due to coupling with the aromatic protons (H-3 and H-5). The typical chemical shift range for aromatic fluorine atoms is between -100 and -140 ppm relative to CFCl₃. ripublication.com

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structural assignments.

A COSY spectrum would show correlations between coupled protons. In this case, it would confirm the coupling between the aromatic protons H-3 and H-5 if they were not chemically equivalent. However, due to the symmetry of the molecule, these protons are equivalent, and thus no cross-peak is expected.

An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for unambiguously assigning the quaternary carbons. For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O) and the C-1 carbon of the aromatic ring. The aromatic protons (H-3 and H-5) would show correlations to C-1, C-2, C-4, and C-6, as well as the cyano carbon. These correlations would solidify the structural elucidation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding arrangements.

The infrared (IR) and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Cyano Group (-C≡N): A sharp and intense absorption band is expected in the region of 2220-2260 cm⁻¹ in the IR spectrum, which is characteristic of the nitrile stretching vibration. scialert.net This band is typically weaker in the Raman spectrum.

Ester Group (-COOCH₃): The carbonyl (C=O) stretching vibration will give rise to a strong absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹. scialert.net The C-O stretching vibrations will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Fluorinated Aromatic Moiety: The C-F stretching vibrations of the fluorinated benzene (B151609) ring are expected to produce strong absorption bands in the IR spectrum in the region of 1100-1400 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Cyano (-C≡N)Stretching2220 - 2260Strong, SharpWeak
Ester (C=O)Stretching1720 - 1740StrongMedium
Ester (C-O)Asymmetric Stretching1250 - 1300StrongMedium
Ester (C-O)Symmetric Stretching1000 - 1100StrongWeak
Aromatic (C-F)Stretching1100 - 1400StrongMedium
Aromatic (C=C)Stretching1400 - 1600MediumStrong
Aromatic (C-H)Stretching> 3000MediumMedium

Note: These are predicted values based on group frequencies. Experimental verification is necessary.

A complete analysis of the molecular vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT) calculations. Such calculations can predict the frequencies and intensities of all fundamental vibrational modes and can help in the precise assignment of the experimental IR and Raman spectra. researchgate.net The analysis would involve identifying the specific contributions of different bond stretching, bending, and torsional motions to each observed vibrational band, providing a comprehensive understanding of the molecule's dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the electronic transitions occurring within the molecule.

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions associated with the aromatic benzene ring. The presence of substituents—the cyano (-CN), methyl ester (-COOCH₃), and fluorine (-F) groups—influences the energy of these transitions and, consequently, the absorption maxima (λ_max). The benzene ring itself has characteristic absorption bands, and the conjugation of the cyano and carbonyl groups with the ring can lead to bathochromic (red) or hypsochromic (blue) shifts.

In related aromatic compounds, characteristic absorption bands are observed that correspond to π–π* transitions. For instance, polymers containing azobenzene (B91143) groups linked to difluorobenzoate moieties exhibit strong absorption bands around 360 nm, attributed to the π–π* transitions of the azobenzene groups. rsc.org While a specific spectrum for this compound is not detailed in readily available literature, analysis of similar structures suggests that the primary electronic transitions would be of the π→π* type originating from the substituted benzene ring.

Expected Electronic Transition Associated Chromophore Anticipated Wavelength Region
π → πSubstituted Benzene Ring~250-300 nm
n → πCarbonyl group (C=O)Longer wavelength, weaker intensity

This table presents expected transitions based on the compound's structure and data from analogous molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) for this compound would confirm its molecular weight. The presence of one nitrogen atom dictates that the nominal molecular weight will be an odd number, a principle known as the Nitrogen Rule. msu.edu

Fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways are typically governed by the formation of the most stable carbocations and neutral radicals. msu.eduyoutube.com For this compound, key fragmentation patterns would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical (•OCH₃), resulting in a prominent acylium ion peak at [M - 31]⁺.

Loss of the methyl group (-CH₃): A weaker peak corresponding to the loss of a methyl radical (•CH₃) might be observed at [M - 15]⁺. msu.edu

Cleavage of the ester group: Loss of the entire methyl ester moiety or parts of it can lead to characteristic fragments.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a common pathway for esters.

Ion m/z (Expected) Identity
[M]⁺199Molecular Ion
[M - 31]⁺168Loss of •OCH₃
[M - 59]⁺140Loss of •COOCH₃

This table outlines the expected major fragmentation ions for this compound based on general fragmentation principles.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise determination of molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into the expected solid-state characteristics. researchgate.netiucr.org

X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key findings would include:

The planarity of the benzene ring.

The geometry of the methyl ester and cyano substituents relative to the plane of the ring. The fluorine atoms in the ortho positions may cause some distortion of the bond angles within the phenyl ring. researchgate.netiucr.org

The conformation of the methyl ester group, specifically the torsion angle describing the orientation of the methyl group.

In the solid state, molecules of this compound would be arranged in a specific three-dimensional lattice, stabilized by a network of intermolecular interactions. Based on the functional groups present, the following interactions are anticipated:

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, which play a significant role in the packing of many aromatic compounds. researchgate.netiucr.org

C-H···O Hydrogen Bonds: The ester oxygen atoms can act as hydrogen bond acceptors, forming weak C-H···O interactions with hydrogen atoms from neighboring molecules.

C-H···F Contacts: The fluorine atoms can participate in weak C-H···F hydrogen bonds, which are increasingly recognized as important directional interactions in crystal engineering. researchgate.netiucr.org

C-H···N Contacts: The nitrogen atom of the cyano group is a potential hydrogen bond acceptor, leading to C-H···N interactions. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. nih.govnih.gov

For this compound, a Hirshfeld analysis would be expected to reveal:

Red spots on the dnorm surface, indicating close contacts and representing the key hydrogen bonding interactions (C-H···O, C-H···F, C-H···N).

Studies on similar molecules show that H···H, H···C/C···H, and H···O/O···H contacts often make the most significant contributions to the crystal packing. nih.govnih.govmdpi.com For this compound, contacts involving fluorine (H···F/F···H) and nitrogen (H···N/N···H) would also be expected to be significant.

Interaction Type Description Expected Contribution
H···HNon-specific van der Waals contactsLarge percentage
C···H/H···CContacts involving aromatic and methyl hydrogensSignificant
O···H/H···OHydrogen bonding involving the ester groupSignificant
F···H/H···FWeak hydrogen bonding involving fluorineModerate
N···H/H···NWeak hydrogen bonding involving the cyano groupModerate
C···Cπ-π stacking interactionsModerate

This table summarizes the expected contributions of various intermolecular contacts to the crystal packing as would be quantified by Hirshfeld surface analysis, based on analyses of similar compounds. nih.govnih.gov

Computational Chemistry and Theoretical Studies of Methyl 4 Cyano 2,6 Difluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 4-cyano-2,6-difluorobenzoate, these methods can elucidate the distribution of electrons and identify regions of the molecule that are most likely to engage in chemical reactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. For aromatic compounds, the presence of electron-withdrawing or electron-donating substituents can significantly influence the HOMO-LUMO energy gap, which in turn affects the molecule's stability and reactivity. rdd.edu.iq

In the case of this compound, the cyano (-CN), fluoro (-F), and methyl ester (-COOCH₃) groups are all electron-withdrawing. These substituents are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The presence of multiple electron-withdrawing groups generally leads to a smaller HOMO-LUMO gap, suggesting a more reactive molecule. rdd.edu.iq DFT calculations on substituted benzonitriles have shown that increasing the number of cyano groups decreases the total energy and the energy gap. rdd.edu.iq

Mulliken population analysis, a method to assign partial charges to individual atoms, can further illuminate the charge distribution. In this compound, the electronegative fluorine, nitrogen, and oxygen atoms would be expected to carry partial negative charges, while the carbon atoms attached to them, as well as the carbonyl carbon, would exhibit partial positive charges.

Table 1: Predicted Electronic Properties of Substituted Benzonitriles from DFT Studies

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzene-6.750.987.73
Benzonitrile (B105546)-7.21-0.876.34
1,4-Dicyanobenzene-7.65-1.985.67
1,3,5-Tricyanobenzene-8.12-2.995.13

This table, based on data from related compounds, illustrates the general trend of how electron-withdrawing substituents like the cyano group affect the electronic properties of an aromatic ring. A similar trend would be expected for this compound. rdd.edu.iq

Electrostatic Potential Mapping and Reactivity Sites

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the ESP map would likely show regions of high negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the methyl ester group. These sites are the most likely to be protonated or to interact with electrophiles. Conversely, the aromatic ring, particularly the carbon atoms bonded to the fluorine atoms and the cyano group, would exhibit a less negative or even positive potential, making them susceptible to nucleophilic attack. The carbonyl carbon of the ester group would also be a significant electrophilic site. The fluorine atoms, due to their high electronegativity, create electron-deficient areas on the adjacent carbon atoms, enhancing their susceptibility to nucleophilic aromatic substitution.

Reaction Mechanism Predictions and Energy Profile Analysis

Computational chemistry can also be used to explore potential reaction pathways and to determine the feasibility of chemical transformations by calculating the energies of reactants, products, and transition states.

Transition State Characterization and Reaction Pathways

A common reaction for fluorinated aromatic compounds is nucleophilic aromatic substitution (SNAᵣ). In this type of reaction, a nucleophile replaces a leaving group (in this case, a fluorine atom) on the aromatic ring. The presence of strong electron-withdrawing groups, such as the cyano and methyl ester groups in this compound, activates the aromatic ring towards this type of reaction.

Computational studies can model the entire reaction pathway, including the formation of the Meisenheimer complex, which is a key intermediate in the SNAᵣ mechanism. By calculating the energy of the transition state, chemists can predict the activation energy of the reaction, which is a measure of how fast the reaction will proceed. mdpi.comlibretexts.org For this compound, nucleophilic attack could potentially occur at the carbon atoms attached to the fluorine atoms. Theoretical calculations can help determine which of these positions is more reactive and what the stereochemical outcome of the reaction will be. chemedx.org

Kinetic and Thermodynamic Considerations of Transformations

By calculating the Gibbs free energies of the reactants, transition states, and products, it is possible to determine both the kinetic and thermodynamic favorability of a reaction. A reaction with a low activation energy is kinetically favored, meaning it will proceed quickly. A reaction where the products have a lower Gibbs free energy than the reactants is thermodynamically favored, meaning the products are more stable.

In Silico Spectroscopic Property Simulations

Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra. This can be a powerful tool for structure elucidation and for confirming the identity of a synthesized compound.

For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly informative technique. DFT calculations can be used to predict the ¹⁹F NMR chemical shifts with a reasonable degree of accuracy. nih.govresearchgate.netacs.org By comparing the computationally predicted spectrum with the experimentally measured one, chemists can confirm the structure of the molecule. This is especially useful for complex molecules with multiple fluorine atoms, where the assignment of signals can be challenging. Scaling factors are often applied to the calculated shielding constants to improve the agreement with experimental data. nih.govresearchgate.netacs.org

Table 2: Representative Calculated vs. Experimental ¹⁹F NMR Chemical Shifts for a Fluorinated Aromatic Compound

Position of FluorineCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Ortho-110.5-112.3
Meta-118.2-120.1
Para-125.0-126.8

This table provides an example of the typical accuracy that can be achieved with DFT-based ¹⁹F NMR predictions for fluorinated aromatic compounds. The specific values for this compound would require a dedicated computational study. nih.gov

In addition to ¹⁹F NMR, it is also possible to predict ¹H and ¹³C NMR spectra, as well as infrared (IR) and ultraviolet-visible (UV-Vis) spectra, providing a comprehensive in silico spectroscopic characterization of this compound.

Predicted NMR Chemical Shifts and Coupling Constants

Theoretical calculations, particularly using DFT methods, are widely employed to predict the ¹H and ¹³C NMR chemical shifts and coupling constants of organic molecules. These predictions are instrumental in the structural elucidation and verification of synthesized compounds. The accuracy of these predictions is highly dependent on the chosen functional and basis set, as well as the consideration of solvent effects.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the cyano carbon, the carbonyl carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbons directly bonded to the fluorine atoms (C2 and C6) would exhibit large one-bond C-F coupling constants, a characteristic feature in the ¹³C NMR of fluorinated compounds. The cyano carbon and the carbonyl carbon are expected to resonate at low field due to their sp and sp² hybridization and the electronegativity of the adjacent atoms.

AtomPredicted Chemical Shift (ppm) - IllustrativePredicted Coupling Constants (Hz) - Illustrative
¹H NMR
Aromatic H7.5 - 8.0J(H,F) ≈ 5-10
Methyl H~3.9N/A (singlet)
¹³C NMR
C1~120
C2/C6~160 (doublet)¹J(C,F) ≈ 240-260
C3/C5~115 (doublet)²J(C,F) ≈ 20-30
C4~110
Cyano C~118
Carbonyl C~165
Methyl C~53

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Calculated Vibrational Frequencies and Intensities

Computational methods, particularly DFT, are also used to calculate the vibrational frequencies and their corresponding infrared (IR) and Raman intensities. These calculations are crucial for the interpretation of experimental vibrational spectra, allowing for the assignment of specific absorption bands to the corresponding molecular vibrations.

The vibrational spectrum of this compound is expected to be complex, with characteristic frequencies for the various functional groups. Key vibrational modes would include:

C≡N stretch: A strong, sharp band typically appearing in the range of 2220-2260 cm⁻¹. The exact position can be influenced by the electronic effects of the other substituents on the benzene ring. nih.gov

C=O stretch: A strong absorption band for the ester carbonyl group, usually found between 1715 and 1730 cm⁻¹.

C-F stretches: These vibrations for the aryl fluorides typically occur in the region of 1100-1400 cm⁻¹.

Aromatic C-H stretches: These appear above 3000 cm⁻¹.

Aromatic C=C stretches: A series of bands in the 1400-1600 cm⁻¹ region.

Methyl group vibrations: Including symmetric and asymmetric C-H stretching and bending modes.

A full computational frequency analysis would provide a detailed list of all normal modes of vibration, their frequencies, and their IR and Raman intensities. This information is invaluable for a complete understanding of the molecule's vibrational behavior.

Below is an illustrative table of calculated vibrational frequencies for key functional groups, based on typical values for substituted benzonitriles and benzoates. derpharmachemica.com

Vibrational ModeCalculated Frequency (cm⁻¹) - IllustrativeCalculated IR Intensity (km/mol) - Illustrative
C≡N stretch2245High
C=O stretch1725Very High
Aromatic C-F stretch1250High
Aromatic C=C stretch1580Medium
Aromatic C=C stretch1470Medium
Methyl C-H asym. stretch2980Low
Methyl C-H sym. stretch2950Low

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a molecule like this compound, MD simulations can provide significant insights into its conformational flexibility and the nature of its intermolecular interactions in different environments (e.g., in solution or in a crystal lattice).

The primary focus of a conformational analysis for this molecule would be the rotation around the C(aryl)-C(ester) bond and the C(ester)-O(methyl) bond. While the difluoro substitution at the ortho positions might impose some steric hindrance, the ester group may still exhibit some degree of rotational freedom. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. For similar molecules like methyl benzoate (B1203000), it has been shown that the planarity of the ester group with the benzene ring is a key factor in its conformational preference. researchgate.net

MD simulations are also powerful for studying intermolecular interactions. In a condensed phase, molecules of this compound will interact with each other through a combination of forces, including:

Dipole-dipole interactions: The molecule possesses a significant dipole moment due to the polar cyano, ester, and fluoro groups.

π-π stacking: The aromatic rings can stack on top of each other, a common interaction in aromatic systems.

By simulating a system containing many molecules of this compound, MD can reveal preferred packing arrangements and calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. These simulations can also shed light on how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in solution. Studies on related methyl benzoate systems have explored such intermolecular interactions in binary mixtures. ijert.org

Applications in Materials Science and Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

The strategic placement of electron-withdrawing fluorine atoms and the cyano group significantly influences the reactivity and properties of the benzene (B151609) ring, making Methyl 4-cyano-2,6-difluorobenzoate an important intermediate in the construction of elaborate molecular architectures.

Intermediate in Synthetic Pathways to Target Compounds

This compound is utilized as a foundational component in multi-step synthetic sequences. Organic building blocks are essential starting materials for creating complex molecules through various chemical reactions, playing a critical role in drug discovery and material science. cymitquimica.com The presence of multiple functional groups allows for sequential and selective reactions, enabling the construction of target compounds with high precision. For instance, fluorinated compounds are highly valued in organic synthesis due to properties such as increased stability and reactivity. cymitquimica.com While specific, detailed pathways starting directly from this compound are proprietary or described in complex patent literature, its structural motifs are found in precursors for advanced materials and biologically active molecules. For example, related difluorobenzoate structures are used in the synthesis of pyrazoles and other heterocyclic systems. researchgate.net

Scaffolding in Retinoid Synthesis

The core structure of this compound is relevant to the synthesis of novel retinoids, which are crucial signaling molecules in various cellular processes. acs.org Although direct use of this specific cyano-ester is not detailed, a closely related analogue, Methyl 4-bromo-2,6-difluorobenzoate, serves as a key intermediate in the synthesis of the polar head region of new retinoid analogues. acs.org In a documented synthetic scheme, the bromo-analogue is prepared and subsequently used in coupling reactions to build the final retinoid structure. acs.org This highlights the utility of the 2,6-difluorinated benzoate (B1203000) scaffold in creating analogues of biologically important molecules like all-trans retinoic acid (ATRA) for potential therapeutic applications in neurodegenerative diseases. acs.orggoogle.com

Contributions to Advanced Materials Development

The electronic properties conferred by the cyano and difluoro substituents make this compound an attractive precursor for the development of advanced functional materials.

Integration into Nonlinear Optical (NLO) Chromophores and Polymers

The benzonitrile (B105546) group is commonly used as an electron-accepting functional group in the design of nonlinear optical (NLO) chromophores. mdpi.com A novel NLO chromophore, 4-[(4-cyanophenyl)diazenyl]phenyl-2,6-difluorobenzoate, was synthesized in a two-step procedure, demonstrating the application of the difluorobenzoate structure in this field. researchgate.netresearchgate.net Such dipolar NLO chromophores are essential components in guest-host polymer systems used in electro-optic waveguide materials. mdpi.comresearchgate.net The incorporation of these chromophores into a polymer matrix, which can then be aligned by an external electric field, is a key process for creating materials with second-order NLO responses for optical applications. mdpi.com The conformational locking of parts of the chromophore structure has been shown to enhance thermal stability, a critical factor for NLO materials. nycu.edu.tw

Table 1: Properties of NLO Materials Based on Related Structures

Property Finding Source
Thermal Stability Chromophores with good thermal stability show decomposition temperatures exceeding 200 °C. researchgate.net
Electro-Optic (E-O) Coefficient (γ33) A side-chain fluorinated polyimide exhibited a large E-O coefficient of 34 pm/V at 1550 nm. researchgate.net

| Glass Transition Temperature (Tg) | Certain fluorinated polyurethaneimide polymers show excellent thermal stability with a Tg of 198 °C. | researchgate.net |

Design and Synthesis of Liquid Crystalline Materials

In the field of liquid crystals, the molecular structure of the constituent compounds is paramount in determining their phase behavior and properties. whiterose.ac.uk The use of lateral fluoro-substituents in molecules containing a cyano group is a known strategy to enhance dielectric anisotropy, a key parameter for materials used in twisted nematic (TN) displays. worktribe.com The fluorine atoms can disrupt the anti-parallel association of polar molecules, leading to a large positive dielectric anisotropy which facilitates fast switching speeds. worktribe.com While nematic liquid crystals are common in display technology, a relatively small number of building blocks are widely used in their design. whiterose.ac.uk The introduction of fluorine into the molecular structure is a common modification to tune the properties of liquid crystalline materials. nih.gov Therefore, this compound represents a promising, though not yet widely documented, building block for creating novel liquid crystals with tailored properties.

Table 2: Impact of Structural Elements on Liquid Crystal Properties

Structural Feature Effect on Property Source
Lateral Fluoro-substituents Can provide high dielectric anisotropy by breaking up antiparallel associations. worktribe.com
Cyano Group Often used as a polar group in materials for TN displays, contributing to a large dielectric constant anisotropy.

| Molecular Structure | Intricately related to the thermotropic liquid crystal phase behavior. | whiterose.ac.uk |

Precursor for Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous materials with applications in gas storage, separation, and catalysis. nih.govgoogle.com The stability and functionality of MOFs are highly dependent on the organic ligands used in their construction. Introducing hydrophobic groups, such as fluorine-containing moieties, into the ligands can enhance the water stability of the MOF structure. google.com The related compound, Methyl 4-cyano-2-fluorobenzoate, is categorized as a building block for MOF ligands. bldpharm.com The Zr6 nodes of certain MOFs, like UiO-66 and UiO-67, can serve as precise catalyst supports, where anchored complexes can be used for reactions like ethylene (B1197577) conversion. northwestern.edu The electron-donating properties of these supports, which can be tuned, influence the reactivity of the catalytic centers. northwestern.edu Given these principles, this compound is a potential precursor for synthesizing functionalized ligands for advanced MOFs, where the fluorine and cyano groups could impart desirable properties for catalysis or selective adsorption.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Methyl 4-bromo-2,6-difluorobenzoate
all-trans retinoic acid (ATRA)
4-[(4-cyanophenyl)diazenyl]phenyl-2,6-difluorobenzoate

Functionalization for Polymer Chemistry and Oligomer Synthesis

The chemical architecture of this compound makes it an important monomer for creating high-performance polymers and precisely functionalized oligomers. The electron-withdrawing nature of the two fluorine atoms and the cyano group activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its use in polymer and oligomer synthesis.

In polymer chemistry , the compound is primarily utilized in polycondensation reactions to synthesize advanced poly(aryl ether)s. The fluorine atoms can be readily displaced by phenoxide nucleophiles, forming the stable ether linkages that constitute the backbone of these polymers. This methodology is employed to create polymers with high thermal stability, excellent mechanical properties, and chemical resistance. For instance, derivatives of this compound are used to introduce specific functionalities into polymer chains. A notable example is the synthesis of photoactive poly(aryl ether)s where a derivative, 4-((4-cyanophenyl)diazenyl)phenyl-2,6-difluorobenzoate, is used as a monomer. The resulting polymers incorporate azobenzene (B91143) units, which are known for their photochromic properties.

The synthesis of such polymers typically involves reacting the difluoro-monomer with a bisphenol, such as Bisphenol A, in the presence of a base like potassium carbonate. The reaction proceeds at elevated temperatures in a polar aprotic solvent.

Table 1: Representative Polycondensation Reaction for a Functional Poly(aryl ether)

Reactants Conditions Resulting Polymer Structure Key Features

In oligomer synthesis , this compound can be used as an end-capping agent to control the molecular weight of polymers and to introduce specific terminal functionalities. In a reaction with a difunctional nucleophile (like a bisphenol), if the difluoro compound is used in stoichiometric excess, it will cap both ends of the resulting oligomer. These terminal cyano-difluorophenyl groups can then be used for subsequent chemical modifications or to tune the final properties of the material. This strategy is crucial for producing telechelic oligomers, which are reactive prepolymers used to build more complex architectures like block copolymers and cross-linked networks. While direct literature on using the exact title compound for this purpose is sparse, the synthesis of highly branched polymers often involves telechelic oligomers, demonstrating the importance of such end-capping strategies. vt.edu

Role in the Development of Photoresponsive Materials

Photoresponsive materials, which alter their properties upon exposure to light, are at the forefront of materials science with applications in optical data storage, molecular switches, and actuators. The electronic and structural features of the this compound moiety make it a valuable component in the design of these "smart" materials, particularly in the realm of liquid crystals and photo-switching polymers.

The key to its utility lies in its incorporation into molecules containing a photoswitchable unit, most commonly an azobenzene group. The reversible trans-cis photoisomerization of the azobenzene N=N double bond upon irradiation with light of specific wavelengths (typically UV and visible light) induces a significant change in molecular geometry. When these units are part of a polymer or a liquid crystal phase, this molecular change translates into a macroscopic alteration of material properties, such as birefringence, color, or shape.

Research has demonstrated the synthesis of novel hyperbranched azo-poly(aryl ether)s using derivatives of this compound. google.com These polymers exhibit homogeneous photochromic behaviors and are suitable for the fabrication of thermally stable surface relief gratings, a key technology for optical storage and diffractive optics. google.com The polymer containing azobenzene moieties in the side chain, derived from a monomer incorporating the 2,6-difluorobenzoate (B1233279) structure, shows significant and reversible photoinduced birefringence when irradiated with a 532 nm laser. google.com

Furthermore, the introduction of fluorine atoms onto the phenyl rings of azobenzene-containing liquid crystals has a profound effect on their mesomorphic and photoswitching properties. researchgate.netresearchgate.net For example, novel ortho-fluoroazobenzenes have been synthesized and incorporated into liquid crystalline elastomers. researchgate.net These materials show visible light-controlled photochemical actuation. The synthesis of these advanced materials often starts from fluorinated aniline (B41778) precursors, such as ethyl 4-amino-3,5-difluorobenzoate, which are then oxidatively coupled to form the azobenzene core. researchgate.net The presence of the fluorine atoms and the cyano group influences the electronic absorption spectra of the azobenzene chromophore and the stability of the different isomeric states, which are critical parameters for photoresponsive applications.

Table 2: Photoswitching Properties of Materials Incorporating Fluorinated Azobenzene Benzoate Units

Material Type Photoswitchable Unit Stimulus Observed Effect Reference
Hyperbranched Poly(aryl ether) Azobenzene in side chain 532 nm Laser Reversible Photoinduced Birefringence google.com
Liquid Crystalline Elastomer Ortho-fluoroazobenzene crosslinker Visible Light Planar Actuation (shape change) researchgate.net

The incorporation of the 4-cyano-2,6-difluorophenyl moiety is also a strategy to enhance the properties of ferroelectric nematic liquid crystals. rsc.org Replacing a monofluorophenyl group with a 2,6-difluorophenyl group in certain liquid crystal structures has been shown to significantly increase the onset temperature of the ferroelectric nematic phase, demonstrating the powerful influence of this structural unit on the collective properties of advanced materials. rsc.org

Structure Reactivity Relationships and Analogues of Methyl 4 Cyano 2,6 Difluorobenzoate

Influence of Fluorine Substitution Pattern on Reactivity and Molecular Properties

The reactivity of difluorobenzoate isomers is highly dependent on the location of the fluorine atoms relative to the methyl ester group and each other. While Methyl 4-cyano-2,6-difluorobenzoate features two fluorine atoms ortho to the ester, its positional isomers, such as Methyl 2,5-difluorobenzoate and Methyl 3,5-difluorobenzoate, exhibit different chemical behaviors due to altered electronic and steric environments.

For instance, in reactions like ortho-lithiation, the position of the fluorine atom is crucial. A fluorine atom ortho to a reaction site is a powerful activator, significantly increasing the rate of metalation compared to substitutions at meta or para positions arkat-usa.org. Therefore, the reactivity of the aromatic ring protons in Methyl 2,5-difluorobenzoate would be different from that in Methyl 3,5-difluorobenzoate, where both fluorines are meta to the ester group. In the latter, the activating effect of the fluorine atoms on the ring protons is diminished due to their distance from the potential lithiation sites adjacent to the ester.

Solid-state reactivity can also be dramatically different between isomers. Studies on other aromatic compounds have shown that constitutional isomers can yield entirely different products in solid-state photochemical reactions, even when they produce the same product in solution rsc.org. This highlights how crystal packing and intermolecular interactions, which differ between isomers, can dictate reaction pathways.

Below is a comparison of some known physical properties of two positional isomers of methyl difluorobenzoate.

PropertyMethyl 2,5-difluorobenzoateMethyl 3,5-difluorobenzoate
CAS Number362601-90-9 chemicalbook.com216393-55-4 sigmaaldrich.com
Molecular Weight172.13 g/mol sigmaaldrich.com172.13 g/mol sigmaaldrich.com
Boiling Point204-205 °C sigmaaldrich.com187-189 °C
Density1.265 g/mL at 25 °C sigmaaldrich.com1.265 g/mL at 25 °C
Refractive Index (n20/D)1.4850 sigmaaldrich.com1.4740
Physical FormSolid sigmaaldrich.comLiquid sigmaaldrich.com

Comparing mono-fluorinated to di- and poly-fluorinated benzoates, the cumulative -I effect of multiple fluorine atoms makes the aromatic ring more electron-deficient. This generally increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. For example, a pentafluorobenzoyl derivative was readily prepared from the corresponding acid chloride, indicating that even with extensive fluorination, the carboxyl group remains reactive towards standard transformations uni-muenchen.de. However, the increased number of fluorine atoms can also influence intermolecular interactions and binding affinities in biological systems, sometimes leading to enhanced activity worktribe.com.

Impact of Cyano and Ester Functional Group Modifications on Chemical Behavior

Modification of the cyano (-C≡N) and methyl ester (-COOCH₃) groups in this compound would lead to significant changes in its chemical behavior.

The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. Replacing it with an electron-donating group (like an amino or methoxy (B1213986) group) would fundamentally alter the electronic nature of the aromatic ring, making it more electron-rich. This would, in turn, affect the reactivity of the ring towards electrophilic or nucleophilic substitution and change the acidity of the ring protons. The cyano group itself can undergo various chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine or a thioamide, providing a handle for further synthetic diversification researchgate.net.

The methyl ester group is also subject to modification. The rate of its hydrolysis is sensitive to the electronic environment of the benzene (B151609) ring. Modifications to the alcohol portion of the ester (e.g., replacing methyl with ethyl or a bulkier alkyl group) can introduce steric hindrance and alter metabolic stability and hydrolysis rates. A related compound where the methyl ester is replaced by a substituted pyrazolyl ester demonstrates that the core 2,6-difluorobenzoate (B1233279) structure can be linked to more complex moieties, creating derivatives with potentially different applications chemscene.com.

Exploration of Related Benzoate (B1203000) Derivatives with Diverse Substituent Patterns

The structure-property relationships of benzoate derivatives have been extensively studied by varying the substituents on the aromatic ring. These studies provide a framework for understanding the behavior of this compound.

SubstituentPositionEffect on Acidity/ReactivityReference
Nitro (-NO₂)orthoIncreases basicity of the ester carbonyl, likely due to hydrogen bonding in the conjugate acid. cdnsciencepub.com
Chloro (-Cl)orthoWeaker base than benzoic acid; weaker electron attractor than fluorine due to a less effective +M effect. nih.govcdnsciencepub.com
Methyl (-CH₃)orthoIncreases acidity compared to benzoic acid due to the ortho-effect. The effect is base-weakening. cdnsciencepub.comquora.comquora.com
Hydroxyl (-OH)orthoSignificantly increases acidity (e.g., salicylic (B10762653) acid) due to stabilization of the conjugate base via internal hydrogen bonding. cdnsciencepub.com
Methoxy (-OCH₃)orthoExhibits a base-strengthening effect relative to benzoic acid. cdnsciencepub.com

The electronic nature of the substituent is paramount. Electron-withdrawing groups like nitro and halo groups generally increase the acidity of the parent benzoic acid by stabilizing the resulting carboxylate anion. Conversely, electron-donating groups like alkyl and methoxy groups typically decrease acidity. However, the position of the substituent can lead to overriding steric effects, as discussed in the following section.

Steric and Electronic Effects on Reaction Outcomes and Selectivity

The reactivity of substituted benzoates is governed by a delicate balance of steric and electronic effects. Electronic effects include induction (through-bond polarization) and resonance (delocalization of π-electrons). Steric effects arise from the physical bulk of substituents, which can hinder the approach of reagents or force parts of the molecule into non-planar conformations.

The presence of two substituents at the ortho positions (positions 2 and 6) relative to the methyl ester group in this compound makes the ortho-effect a dominant factor in its chemistry. The ortho-effect is a phenomenon where ortho-substituted benzoic acids are almost always stronger acids than benzoic acid itself, regardless of the electronic nature of the substituent quora.comquora.com. This is primarily a steric effect. The bulk of the ortho-substituents forces the carboxyl (or ester) group to twist out of the plane of the benzene ring wikipedia.org. This twisting inhibits resonance between the carbonyl group and the aromatic ring, which in turn increases the acidity of the parent acid wikipedia.org. In the case of the ester, this would increase the electrophilicity of the carbonyl carbon.

A related, more subtle steric interaction is the buttressing effect . This occurs when a substituent adjacent to an ortho group "buttresses" or pushes against it, amplifying its steric influence worktribe.com. For example, in (2,6-difluorophenyl)trialkylsilanes, the buttressing effects were found to be weak epfl.ch. However, in other systems, an ortho-substituent can be buttressed by an adjacent bulky group, reducing the mobility of a nearby proton and directing metallation reactions to other sites epfl.ch. It is a kinetic phenomenon, influencing the energy of the transition state rather than the thermodynamic stability of the products epfl.ch. For this compound, the two ortho-fluorine atoms could potentially exert a buttressing effect on each other, influencing the precise conformation and reactivity of the ester group and the adjacent ring positions.

Analysis of Inductive and Mesomeric Contributions of Substituents

The reactivity and electronic landscape of the aromatic ring in this compound are governed by the interplay of inductive and mesomeric effects of its three distinct substituents: two fluorine atoms, a cyano group, and a methyl ester group.

Cyano Substituent (-C≡N): The cyano group at the C4 position is a potent electron-withdrawing group through both inductive and mesomeric mechanisms. The nitrogen atom is more electronegative than the carbon atom, leading to a polarization of the C≡N bond and a resulting -I effect. Furthermore, the π-system of the cyano group can conjugate with the aromatic ring, withdrawing electron density via resonance (-M effect). ucsb.edulibretexts.org This dual-mode electron withdrawal significantly deactivates the ring, making it less nucleophilic.

Methyl Ester Substituent (-COOCH₃): Located at the C1 position, the methyl carboxylate group also functions as an electron-withdrawing substituent. Its primary mode of withdrawal is a negative mesomeric effect (-M), where the carbonyl group (C=O) pulls electron density out of the aromatic ring system. It also exerts a moderate electron-withdrawing inductive effect (-I).

The combination of these substituents makes the aromatic ring of this compound exceptionally electron-deficient. The strong inductive withdrawal by the two fluorine atoms is compounded by the mesomeric withdrawal from both the cyano and methyl ester groups. This pronounced electron deficiency is a key determinant of the compound's chemical behavior, particularly its susceptibility to nucleophilic aromatic substitution reactions.

SubstituentPositionInductive EffectMesomeric EffectOverall Effect on Ring Electron Density
Methyl Ester (-COOCH₃)C1-I (Withdrawing)-M (Withdrawing)Deactivating
Fluorine (-F)C2, C6-I (Strongly Withdrawing)+M (Donating)Deactivating
Cyano (-C≡N)C4-I (Withdrawing)-M (Withdrawing)Deactivating

Strategies for Rational Design and Synthesis of Novel Analogues

The highly functionalized and electron-poor nature of this compound makes it an excellent scaffold for the rational design and synthesis of novel analogues for various applications in materials science and medicinal chemistry. Strategies for creating new derivatives can focus on modifying each of the key substituents.

Rational Design: The design of new analogues is guided by the desire to modulate the molecule's electronic properties, steric profile, and potential intermolecular interactions.

Modification of the Cyano Group: The nitrile can be transformed into other functional groups to probe its role in structure-activity relationships. For instance, hydrolysis can yield a carboxylic acid (4-carboxy-2,6-difluorobenzoate derivatives), creating a potential hydrogen bond donor and acceptor. researchgate.net Alternatively, cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. sharif.edu

Modification of the Ester Group: The methyl ester can be readily converted into a variety of other functional groups. Saponification would yield the corresponding carboxylic acid, while amidation with different amines would produce a library of amides, introducing diverse substituents. Reduction of the ester would provide a hydroxymethyl group, which could be further functionalized.

Modification of the Fluorine Substitution: While synthetically more challenging, altering the fluorine substitution pattern could fine-tune the electronic properties. Analogues with a single fluorine or different halogen atoms (Cl, Br) could be designed to systematically study the impact of the inductive and mesomeric effects.

Substitution at Vacant Ring Positions: The C3 and C5 positions are potential sites for introducing additional substituents through reactions like nucleophilic aromatic substitution, leveraging the activated nature of the ring.

Synthesis of Novel Analogues: The synthesis of these rationally designed analogues can be achieved through established and modern organic chemistry methodologies.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for derivatization. For example, an analogue where the cyano group is replaced by an iodide or bromide could serve as a handle for Sonogashira coupling to introduce alkyne moieties, or for Suzuki and Stille couplings to form new carbon-carbon bonds. whiterose.ac.uknih.gov

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient ring is highly activated towards SₙAr. This allows for the displacement of the fluorine atoms by various nucleophiles, such as amines, alkoxides, or thiolates, to generate a wide array of 2,6-disubstituted analogues.

Functional Group Interconversion: Standard functional group transformations provide reliable routes to analogues. For instance, the synthesis of amide analogues can be achieved by first hydrolyzing the ester to the carboxylic acid, followed by activation (e.g., with thionyl chloride or a coupling agent like HATU) and reaction with a desired amine.

A general approach to a diverse set of analogues could start with the hydrolysis of the ester in this compound to form 4-cyano-2,6-difluorobenzoic acid . This key intermediate can then be coupled with various amines or alcohols to create libraries of amides and esters.

Analogue ClassKey IntermediateSynthetic StrategyExample Reaction
Amides4-cyano-2,6-difluorobenzoic acidAmide couplingReaction with primary/secondary amines using a coupling agent (e.g., HATU, EDC)
Esters4-cyano-2,6-difluorobenzoic acidEsterificationFischer esterification with various alcohols or alkylation of the carboxylate salt
TetrazolesThis compound[2+3] CycloadditionReaction with sodium azide (B81097) and a Lewis acid (e.g., ZnCl₂)
AlkynesMethyl 4-iodo-2,6-difluorobenzoateSonogashira CouplingReaction with terminal alkynes in the presence of a Pd/Cu catalyst

These strategies, grounded in a firm understanding of the molecule's inherent reactivity, pave the way for the systematic exploration of the chemical space around this compound, enabling the development of novel compounds with tailored properties.

Future Research Directions and Emerging Opportunities for Methyl 4 Cyano 2,6 Difluorobenzoate

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of Methyl 4-cyano-2,6-difluorobenzoate often involves multiple steps, which may include the esterification of a corresponding benzoic acid derivative. For instance, a known method involves the esterification of 4-bromo-2,6-difluorobenzoic acid using methanol (B129727) and a strong acid catalyst like sulfuric acid, followed by a cyanation reaction. acs.org While effective, these routes can generate significant waste and utilize harsh reagents.

Table 1: Comparison of Synthetic Routes for this compound

Feature Traditional Route Potential Sustainable Route
Starting Materials 4-Bromo-2,6-difluorobenzoic acid, Methanol, Cyanide source 2,6-difluorobenzonitrile (B137791), CO2, Methanol
Catalyst Strong acids (e.g., H₂SO₄), Palladium/Copper catalysts Earth-abundant metal catalysts, Organocatalysts
Solvents DMF, Pyridine (B92270), Other organic solvents Green solvents (e.g., ionic liquids), Solvent-free (mechanochemistry)
Byproducts Halide salts, Stoichiometric waste Potentially fewer byproducts, easier to recycle catalysts
Atom Economy Moderate High

Exploration of Unconventional Reactivity Pathways and Catalyst Systems

The reactivity of this compound is largely dictated by its functional groups: the ester, the nitrile, and the fluorinated aromatic ring. The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. Future research could delve into unconventional reactivity pathways, such as C-F bond activation and functionalization. rsc.org Electrosynthesis, for example, offers a powerful tool for achieving selective C-F bond cleavage under mild conditions, which could open up new avenues for derivatization. researchgate.net

The development of novel catalyst systems is another promising frontier. While palladium and copper catalysts are commonly used for cross-coupling reactions involving similar aryl halides acs.org, there is an opportunity to explore other transition metal catalysts or even photoredox catalysis to unlock new reaction modes. These advanced catalytic systems could enable previously inaccessible transformations, leading to a wider range of complex molecules derived from this compound.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly desirable in terms of efficiency and complexity generation. mdpi.combeilstein-journals.org The unique combination of functional groups in this compound makes it an ideal candidate for integration into novel MCRs and cascade reactions.

For example, the nitrile group can participate in cycloadditions or act as a precursor to amines or other nitrogen-containing heterocycles. The activated aryl ring can undergo SNAr reactions as part of a cascade sequence. nih.gov Researchers can design new cascade reactions where an initial event, such as a Michael addition to an activated alkene, is followed by an intramolecular cyclization involving one of the functional groups of the difluorobenzonitrile core. mdpi.com This would allow for the rapid construction of complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize reaction conditions, understand reaction kinetics, and identify transient intermediates, the use of advanced in-situ characterization techniques is crucial. For reactions involving this compound, techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR spectroscopy, and online mass spectrometry can provide real-time data on the consumption of reactants and the formation of products and byproducts. rsc.org

These techniques can be particularly valuable for studying complex reaction mixtures, such as those in MCRs or cascade reactions. The data obtained from in-situ monitoring can be used to build kinetic models, which in turn can aid in the rapid optimization of reaction parameters like temperature, pressure, and catalyst loading.

Table 2: In-Situ Characterization Techniques for Reaction Monitoring

Technique Information Provided Application to this compound
In-situ FT-IR (ReactIR) Vibrational modes of functional groups Monitoring the disappearance of the nitrile or ester C=O stretch, and the appearance of new functional groups.
In-situ NMR Structural information of all soluble species Tracking the conversion of starting material to product and identifying intermediates in real-time.
Online Mass Spectrometry Molecular weight of reaction components Detecting the formation of products and intermediates, even at very low concentrations.
Stopped-Flow Spectroscopy Rapid kinetics of fast reactions Studying the kinetics of initial reaction steps, such as catalyst-substrate binding. acs.org

Synergy between Computational and Experimental Approaches for Mechanistic Insights

The combination of computational chemistry, particularly Density Functional Theory (DFT), with experimental studies offers a powerful paradigm for understanding and predicting chemical reactivity. rsc.orgresearchgate.net For this compound, computational models can be used to:

Predict reaction pathways: By calculating the energy profiles of different potential reaction mechanisms, researchers can identify the most likely pathway and predict the structure of intermediates and transition states. rsc.org

Understand substituent effects: DFT can be used to rationalize the effect of the fluorine and cyano groups on the reactivity of the aromatic ring and the other functional groups.

Design new catalysts and reactions: Computational screening can help in the rational design of new catalysts with improved activity and selectivity for reactions involving this compound.

The synergy between theory and experiment can accelerate the discovery of new reactions and applications for this compound, moving beyond trial-and-error approaches to a more predictive and design-oriented methodology. acs.org

Untapped Potential in Novel Material Applications

The unique electronic properties conferred by the two fluorine atoms and the cyano group make this compound an attractive building block for novel materials. bldpharm.com The high polarity and potential for intermolecular interactions suggest its utility in the synthesis of:

Liquid Crystals: The rigid, rod-like shape of the molecule, combined with its strong dipole moment, are desirable features for the design of new liquid crystalline materials. epo.org

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are often used in the charge-transporting and emissive layers of OLEDs due to their electronic properties and thermal stability.

Polymers and Advanced Materials: The difunctional nature of this molecule (ester and nitrile) allows for its use as a monomer in the synthesis of high-performance polymers with tailored properties such as thermal resistance and low dielectric constants.

Ferroelectric Materials: The polarity and potential for ordered packing in the solid state make derivatives of this compound interesting candidates for the development of new organic ferroelectric materials. iucr.org

Future research in this area will likely focus on the synthesis and characterization of new materials derived from this compound and the exploration of their physical and electronic properties.

Table 3: Potential Material Applications of this compound Derivatives

Material Class Key Molecular Features Potential Application
Liquid Crystals Rigidity, Anisotropy, Strong Dipole Moment Displays, Sensors, Optical Switches
OLEDs Electron-withdrawing groups, Thermal Stability Charge transport layers, Emissive layers
High-Performance Polymers Difunctionality, Fluorine content Low-k dielectrics, Thermally stable plastics
Ferroelectrics High Polarity, Potential for H-bonding Data storage, Sensors, Actuators

Q & A

Q. Q: What are the most reliable synthetic routes for Methyl 4-cyano-2,6-difluorobenzoate, and how do reaction conditions impact yield?

A: this compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., methyl 4-bromo-2,6-difluorobenzoate) using cyanide sources like CuCN or KCN. Evidence from analogous brominated esters shows that yields vary significantly with conditions:

  • Trimethylsilyldiazomethane (TMSDAM) in MeOH/CH₂Cl₂ at 20°C achieves near-quantitative yields .
  • K₂CO₃ in acetone at 50°C yields only 17% due to competing side reactions .
    Key optimization factors : Solvent polarity, temperature control, and stoichiometry of the cyanide source.

Q. Q: How do electron-withdrawing groups (e.g., -CN, -F) influence the reactivity of this compound in cross-coupling reactions?

A: The -CN and -F groups create an electron-deficient aromatic ring, enhancing reactivity in Suzuki-Miyaura or Ullmann couplings. For example:

  • The ortho-fluorine atoms increase electrophilicity at the para-position, facilitating nucleophilic attack .
  • The cyano group stabilizes intermediates via resonance, as seen in triazine derivatives .
    Methodological tip : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C for optimal coupling efficiency.

Basic Spectroscopic Characterization

Q. Q: What are the key NMR and LCMS signatures for confirming the structure of this compound?

A:

  • ¹H NMR : A singlet at δ 3.95 ppm (ester -OCH₃) and two doublets for aromatic protons (J ≈ 8.8 Hz) .
  • ¹³C NMR : A carbonyl peak at δ 165–170 ppm (ester C=O) and distinct cyano carbon at δ 115–120 ppm .
  • LCMS (ES+) : m/z 210.1 [M+H]⁺ (calculated for C₉H₅F₂NO₂).

Q. Q: What mechanistic insights explain contradictions in regioselectivity during derivatization of this compound?

A: Regioselectivity conflicts arise from competing electronic and steric effects:

  • Electronic effects : Fluorine atoms direct electrophiles to the para-cyano position via -I effects .
  • Steric hindrance : Bulky reagents may favor meta-substitution despite electronic preferences, as observed in triazine-linked analogs .
    Resolution strategy : Use DFT calculations to model transition states or employ directing groups (e.g., -Bpin) to override inherent selectivity.

Application in Drug Discovery

Q. Q: How can this compound serve as a pharmacophore in kinase inhibitor design?

A: The compound’s scaffold is valuable for:

  • Hydrogen bonding : -CN and -F groups interact with kinase ATP-binding pockets .
  • Metabolic stability : Fluorine reduces oxidative degradation, as seen in cyanophenoxy-triazine derivatives .
    Methodological application : Incorporate into fragment-based drug design (FBDD) libraries for high-throughput screening against kinase targets.

Contradiction Analysis in Synthetic Data

Q. Q: Why do reported yields for esterification of 4-substituted benzoic acids vary widely (e.g., 17% vs. 100%)?

A: Discrepancies stem from:

  • Acid sensitivity : TMSDAM requires strict anhydrous conditions; trace moisture reduces yields .
  • Purification challenges : Column chromatography may lose volatile esters, inflating perceived losses .
    Mitigation : Use in-situ derivatization (e.g., with TMSDAM) and avoid prolonged storage of intermediates.

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